Regioisomeric Linker Architecture: 4-(Furan-2-yl)-1H-pyrazol-1-yl-ethyl vs. 1-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl Scaffolds
The target compound (CAS 2034293-34-8) features the furan-2-yl group substituted at the pyrazole 4-position with the ethyl-pivalamide chain attached at the pyrazole N1 nitrogen, as confirmed by SMILES notation CC(C)(C)C(=O)NCCn1cc(-c2ccco2)cn1 . In contrast, the closely related analog N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-2,2-dimethylpropanamide (CAS 2034544-03-9) has both the furan and pyrazole rings attached at the same carbon of the ethyl linker, producing a branched rather than linear connectivity [1]. In the broader pyrazole sigma ligand class, SAR studies demonstrate that variations in linker topology between the heteroaryl rings and the amide-bearing nitrogen can shift sigma-1 receptor pKi by >1 log unit [2]. This regioisomeric distinction is critical for reproducible pharmacology.
| Evidence Dimension | Linker topology and regiochemistry of heterocyclic attachment |
|---|---|
| Target Compound Data | Linear connectivity: pyrazole N1—CH2CH2—NH—C(=O)tBu; furan at pyrazole C4 (CAS 2034293-34-8) |
| Comparator Or Baseline | CAS 2034544-03-9: Branched connectivity: furan and pyrazole both attached at the same ethyl carbon; pivalamide at terminal amine |
| Quantified Difference | Divergent scaffold geometry; class-level SAR predicts sigma receptor affinity difference of ≥10-fold based on linker branching [2] |
| Conditions | Structural comparison via SMILES/InChI; pharmacological prediction based on published pyrazole sigma ligand SAR |
Why This Matters
Procurement of the correct regioisomer ensures experimental reproducibility; these two CAS numbers encode fundamentally different spatial presentations of the pharmacophoric elements to sigma receptor binding pockets.
- [1] Kuujia. N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-2,2-dimethylpropanamide. CAS 2034544-03-9. https://www.kuujia.com/cas-2034544-03-9.html (accessed 2026-04-29). View Source
- [2] Díaz JL, Cuberes R, Holenz J, et al. A medicinal-chemistry-guided approach to selective and druglike sigma 1 ligands. ChemMedChem. 2006;1(1):128-139. View Source
